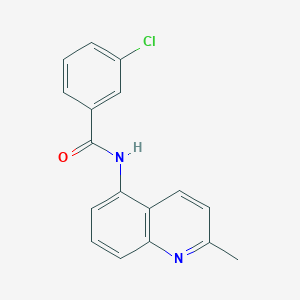

![molecular formula C22H15N3O4 B244132 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B244132.png)

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide, also known as MO-1, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of neuroscience, particularly in the study of memory and learning.

Mecanismo De Acción

The exact mechanism of action of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors in the brain. Kato et al. (2012) reported that N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide binds to the α7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor, both of which are involved in memory consolidation. The authors suggested that N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide may enhance memory consolidation by modulating the activity of these receptors.

Biochemical and Physiological Effects:

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects. In addition to its effects on memory consolidation, N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory properties. A study by Park et al. (2014) demonstrated that N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide reduced the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a role in inflammation. The authors suggested that N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity for certain neurotransmitter receptors in the brain. This allows researchers to study the effects of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide on specific neural pathways involved in memory and learning. However, one limitation of using N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Direcciones Futuras

There are several future directions for research on N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide. One direction is to further investigate its effects on memory and learning in animal models. Another direction is to explore its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, researchers could investigate the effects of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide on other neurotransmitter receptors in the brain to gain a better understanding of its mechanism of action.

Métodos De Síntesis

The synthesis of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the oxazole ring, and the coupling of the benzofuran ring. The synthesis method has been described in detail in a research article by Kato et al. (2012). The authors reported a yield of 32% for the final product and confirmed its identity through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been found to have potential applications in the field of neuroscience, particularly in the study of memory and learning. A study by Kato et al. (2012) demonstrated that N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide improved the performance of mice in a passive avoidance test, which is a measure of memory retention. The authors suggested that N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide may enhance memory consolidation by modulating the activity of certain neurotransmitter receptors in the brain.

Propiedades

Fórmula molecular |

C22H15N3O4 |

|---|---|

Peso molecular |

385.4 g/mol |

Nombre IUPAC |

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H15N3O4/c1-27-17-9-8-14(22-25-20-18(29-22)7-4-10-23-20)11-15(17)24-21(26)19-12-13-5-2-3-6-16(13)28-19/h2-12H,1H3,(H,24,26) |

Clave InChI |

UASZFSNQRWHWCO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=CC=CC=C5O4 |

SMILES canónico |

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=CC=CC=C5O4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244051.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)

![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)

![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)

![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)

![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)

![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)